(2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound (2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (hereafter referred to as Compound A) features a tetrahydroisoquinoline core substituted with methoxy groups at positions 6 and 6. The 1-position is modified with a (4-methoxyphenoxy)methyl moiety, while the 2-position is linked to a 2-bromophenyl methanone group.
Properties
IUPAC Name |
(2-bromophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrNO5/c1-30-18-8-10-19(11-9-18)33-16-23-21-15-25(32-3)24(31-2)14-17(21)12-13-28(23)26(29)20-6-4-5-7-22(20)27/h4-11,14-15,23H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVHEROXHXHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in neuropharmacology. Its unique structural features suggest significant interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.
Molecular Structure
The molecular formula of the compound is , and it contains several functional groups that contribute to its biological activity. The presence of the bromine atom on the phenyl ring and methoxy groups enhances its reactivity and binding properties.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Neuropharmacology : The compound shows promise in treating neurodegenerative diseases by interacting with neurotransmitter systems, potentially modulating receptor activity.
- Anti-inflammatory Effects : Isoquinoline derivatives are often associated with anti-inflammatory and analgesic properties, suggesting potential applications in pain management.
Studies have shown that this compound interacts with various neurotransmitter receptors, including NMDA receptors. It has been identified as a potentiator for specific NMDA receptor subtypes (GluN2C and GluN2D), which are crucial for synaptic plasticity and memory function . This interaction may enhance therapeutic efficacy in neurodegenerative conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key differences and similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Similar isoquinoline core with different bromine position | Potentially altered biological activity due to bromine placement |
| N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Chlorine instead of bromine | Different electronic properties influencing reactivity |
| N-benzyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Benzyl group instead of bromophenyl | Altered lipophilicity affecting pharmacokinetics |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neuroprotection Studies : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.
- Binding Affinity Studies : Interaction studies revealed high binding affinity to NMDA receptors, indicating its potential as a therapeutic agent for cognitive disorders .
- Anti-inflammatory Activity : Experimental models showed that the compound significantly reduced inflammation markers in animal models of arthritis, supporting its role as an anti-inflammatory agent.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Methanone Group
The phenyl methanone group is a critical pharmacophore in Compound A. Modifications here significantly alter molecular interactions. Key analogs include:
Key Findings :
Modifications to the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is conserved across analogs, but substitutions on the core influence conformational flexibility and solubility:
- Simplified Core (): A derivative lacking the (4-methoxyphenoxy)methyl group (CAS 346725-61-9, MW 316.19) shows reduced molecular weight and complexity, highlighting the role of the phenoxy moiety in Compound A for extended π-π stacking or hydrogen bonding .
- Styryl-Substituted Analogs (): Compounds 155–157 feature a styryl group instead of the (4-methoxyphenoxy)methyl, increasing rigidity and altering conjugation patterns. For example, Compound 155 (MW 469.52) exhibits a planar styryl system, which may enhance fluorescence properties .
Methoxy Group Positioning and Impact
Methoxy groups at positions 6 and 7 are conserved in Compound A and its analogs (e.g., ). These groups:
- Enhance solubility via hydrogen bonding.
- Stabilize the tetrahydroisoquinoline core through steric and electronic effects.
- Analogous compounds lacking these groups (e.g., , CAS 98215-75-9) show reduced polarity and altered pharmacokinetic profiles .
Computational and Experimental Similarity Assessments
Chemical Fingerprinting vs. Graph-Based Comparisons
- Tanimoto Coefficient (Chemical Fingerprints) : Widely used for similarity scoring, this method identifies Compound A as 85% similar to its fluorophenyl analog () but only 72% similar to styryl-substituted analogs (). However, fingerprints may overlook stereoelectronic nuances .
- Graph Comparison : More computationally intensive but captures subtle structural differences, such as the spatial arrangement of bromine vs. chlorine substituents. For example, subgraph matching reveals that Compound A shares 90% backbone similarity with ’s bromophenyl analog (157) but diverges in side-chain topology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
